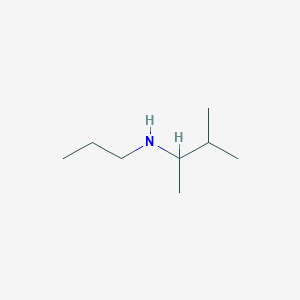

(1,2-Dimethylpropyl)propylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(1,2-Dimethylpropyl)propylamine” is an organic compound with the linear formula (CH3)2CHCH(CH3)NH2 . It has a molecular weight of 87.16 . It is used as a standard in the separation of alkali and alkaline earth metal cations by capillary electrochromatography on monolithic octadecylsilica columns .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES string CC(C)C(C)N . The InChI key for this compound is JOZZAIIGWFLONA-UHFFFAOYSA-N .

Chemical Reactions Analysis

The decomposition mechanisms of propylamine, a related compound, have been studied in detail . These studies found that most of the dehydrogenation reaction mechanisms occur in a concerted step transition state as an exothermic process .

Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature with a density of 0.757 g/mL at 25 °C . It has a refractive index of 1.4055 and a boiling point of 84-87 °C . The melting point is -50 °C .

Aplicaciones Científicas De Investigación

Cardiovascular Effects

Studies on 2,3-dimethyl-2-butylamine derivatives, closely related to (1,2-Dimethylpropyl)propylamine, reveal significant impacts on the cardiovascular system. These compounds affect potassium currents in rat tail arterial smooth muscle cell membranes and exhibit hypotensive and cardiac-modulating properties. This insight suggests potential applications in cardiovascular pharmacology (Chen, Qiu, & Wang, 2004).

Carbohydrate Chemistry

In carbohydrate chemistry, 3-(dimethylamino)-1-propylamine (DMAPA), a variant of this compound, is effective in anomeric deacylation reactions, leading to 1-O deprotected sugars. It is also useful for removing excess reagents like benzoyl chloride, tosyl chloride, and trifluoro-N-phenylacetimidoyl chloride (Andersen, Heuckendorff, & Jensen, 2015).

Chemical Analysis and Characterization

The glow-discharge reactions of amines, including compounds similar to this compound, have been explored for their potential in analytical chemistry. Primary amines like propylamine and secondary amines produce distinct compounds, useful in chemical analysis (AsadaHideki & NomuraMasakatsu, 1979).

Density and Viscosity Studies

In a study focused on the physical properties of amines in aqueous solutions, the behavior of solutions containing diamine 3-dimethylamino-1-propylamine (DMAPA) was examined. Such research is relevant for applications in gas separation processes, highlighting the importance of understanding these properties in different amine solutions (Blanco, García-Abuín, Gómez‐Díaz, & Navaza, 2017).

Safety and Hazards

Propiedades

IUPAC Name |

3-methyl-N-propylbutan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N/c1-5-6-9-8(4)7(2)3/h7-9H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUDGATULFIMIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.